molecular formula C23H29N3O3 B243920 2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

Cat. No.: B243920
M. Wt: 395.5 g/mol
InChI Key: DFGBUDAYRGPWTB-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is a complex organic compound with a molecular formula of C23H29N3O3 and a molecular weight of 395.5 g/mol. This compound is known for its unique chemical structure, which includes a methoxy group, a piperazine ring, and a benzamide moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions

Scientific Research Applications

2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide can be compared with other similar compounds, such as:

    2-methoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide: This compound has a similar structure but differs in the functional groups attached to the piperazine ring.

    N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide: This compound lacks the methoxy group, which can affect its chemical and biological properties

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

2-methoxy-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H29N3O3/c1-17(2)16-22(27)26-14-12-25(13-15-26)19-10-8-18(9-11-19)24-23(28)20-6-4-5-7-21(20)29-3/h4-11,17H,12-16H2,1-3H3,(H,24,28)

InChI Key

DFGBUDAYRGPWTB-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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